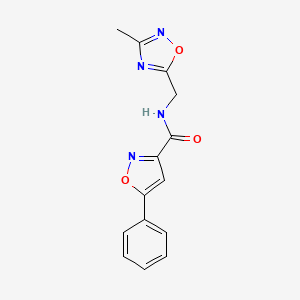

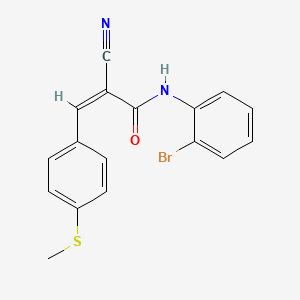

![molecular formula C22H28N6O2 B2422733 2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 923454-85-7](/img/structure/B2422733.png)

2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of “2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is C22H28N6O2.Scientific Research Applications

Synthesis of 4H-Imidazoles

Research has demonstrated the ability to synthesize 4H-imidazoles through the reaction of specific azirines with NH-acidic heterocycles. This process yields 4H-imidazole derivatives, offering a method for producing this class of compounds with potential relevance in various fields, including medicinal chemistry and material science. The structural characteristics of these imidazoles were confirmed through X-ray crystallography and spectral data analysis, underscoring their significance in synthetic organic chemistry (Mukherjee-Müller et al., 1979).

Mechanistic Studies with NH-Acidic Heterocycles

Further investigation into the interactions between azirines and NH-acidic heterocycles has been conducted, with studies focusing on elucidating the reaction mechanisms. Utilizing labeled azirines, researchers have been able to provide insights into the mechanistic pathways, contributing to a deeper understanding of the chemical processes involved. This research not only advances our knowledge of reaction mechanisms but also aids in the development of novel synthetic methodologies (Ametamey et al., 1988).

Photosystem II Inhibitors

The exploration of heterocyclic compounds has led to the identification of novel Photosystem II inhibitors. These compounds, characterized by specific substitutions, demonstrate significant inhibitory activity against the D1 reaction center protein of Photosystem II, showcasing their potential as bioactive molecules in agricultural chemistry and biochemistry (Oettmeier et al., 2001).

Antidepressant Activity

Research into the antidepressant activity of imidazolidine derivatives has highlighted the synthesis of compounds with significant potential in treating depression. These studies focus on evaluating the efficacy of these compounds through behavioral and neurochemical assays, contributing to the development of new therapeutic agents (Wessels et al., 1980).

Diverse Structural Library Generation

The use of specific ketonic Mannich bases in alkylation and ring closure reactions has enabled the generation of a structurally diverse library of compounds. This approach demonstrates the versatility of these bases in synthesizing a wide range of molecular structures, which could have implications across multiple scientific disciplines, including drug discovery and material science (Roman, 2013).

Mechanism of Action

Target of Action

The compound “2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” could potentially interact with various biological targets due to the presence of multiple functional groups. For instance, the imidazole ring is a common structural motif in many biologically active compounds and is known to interact with various enzymes and receptors .

Mode of Action

The compound could potentially interact with its targets through various mechanisms. For example, the dimethylamino group might participate in ionic interactions with negatively charged residues in the target proteins. The benzyl group could engage in hydrophobic interactions, contributing to the binding affinity of the compound .

Biochemical Pathways

Without specific information, it’s challenging to predict the exact biochemical pathways that this compound might affect. Compounds containing an imidazole ring have been reported to show a wide range of biological activities, suggesting that they might interact with multiple pathways .

Future Directions

Properties

IUPAC Name |

2-benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-15-16(2)28-18-19(23-21(28)26(15)13-9-12-24(3)4)25(5)22(30)27(20(18)29)14-17-10-7-6-8-11-17/h6-8,10-11H,9,12-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTOUSWZSFCZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

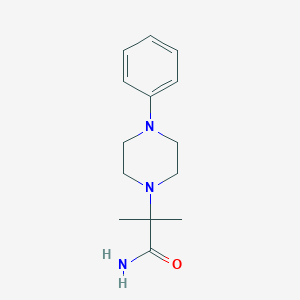

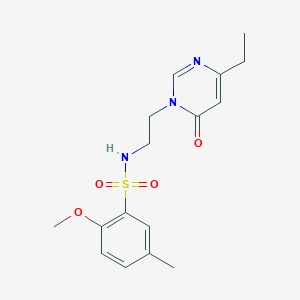

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2422651.png)

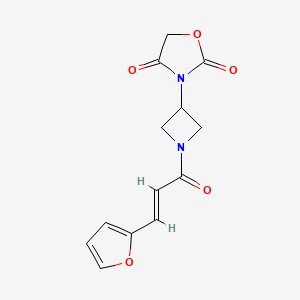

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2422652.png)

![8-isobutyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422655.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2422658.png)

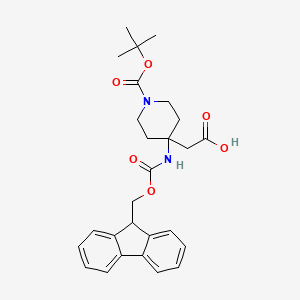

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)

![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2422664.png)

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2422672.png)